Product packaging for Leucocyanidin(Cat. No.:CAS No. 480-17-1)

Leucocyanidin

Cat. No.: B1674801
CAS No.: 480-17-1
M. Wt: 306.27 g/mol
InChI Key: SBZWTSHAFILOTE-NOYMGPGASA-N
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Description

Leucocyanidin is a member of the leucoanthocyanidin class of flavonoids, a colorless chemical compound recognized as a pivotal intermediate in the plant biosynthesis pathway . Its molecular formula is C15H14O7 with a molecular weight of 306.27 g/mol . In plants, this compound serves as a direct precursor for the synthesis of catechins and proanthocyanidins (condensed tannins), which are crucial for plant defense and contribute to the astringency of beverages like tea . The enzyme leucoanthocyanidin reductase (LAR) catalyzes the conversion of this compound into catechin monomers, playing a key role in controlling the composition of these compounds . Research into this compound is therefore essential for understanding plant physiology and the production of valuable polyphenols. The compound is noted for its antioxidant properties . As a natural product extracted from sources such as the vine (Vitis vinifera L.), it is a subject of interest in various research fields, including investigating its potential capillarotropic and cardioprotective effects . This product is intended for research purposes as a standard or biochemical tool. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O7 B1674801 Leucocyanidin CAS No. 480-17-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,13-21H/t13?,14-,15+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZWTSHAFILOTE-NOYMGPGASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2C(C(C3=C(C=C(C=C3O2)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@@H]2[C@H](C(C3=C(C=C(C=C3O2)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861994
Record name Leucocyanidin
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URL https://comptox.epa.gov/dashboard/DTXSID80861994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480-17-1
Record name Leucocyanidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leucocianidol [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leucocyanidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEUCOCIANIDOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAP1D6110C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Structural Features and Stereochemical Configurations

Basic Flavan-3,4-diol Backbone

The fundamental structure of leucocyanidin is a 2-phenyl-3,4-dihydro-2H-chromene backbone, also referred to as a flavan-3,4-diol. ontosight.aiwikipedia.orgsmolecule.com This core structure consists of two benzene (B151609) rings (A and B) connected by a three-carbon chain that forms a heterocyclic ring (C). wikipedia.orgfrontiersin.org The "3,4-diol" in the name indicates the presence of hydroxyl groups at positions 3 and 4 of the C-ring. ontosight.aiwikipedia.orgontosight.ai

Defining Hydroxyl Group Substitutions (e.g., B-ring 3′,4′)

This compound is specifically defined by the presence of hydroxyl groups at positions 3, 4, 5, and 7 on the flavan (B184786) backbone, and importantly, at positions 3′ and 4′ on the B-ring. ontosight.aiontosight.ai These hydroxyl groups on the B-ring, particularly at the 3′ and 4′ positions, are key structural features that distinguish this compound from other leucoanthocyanidins like leucopelargonidin (B191709), which lacks a hydroxyl group at the B-ring 3′ position. The hydroxylation pattern of the B-ring significantly influences the properties and downstream products in flavonoid biosynthesis. mdpi.comresearchgate.netmdpi.com

Isomeric Forms of this compound

This compound exhibits stereoisomerism due to the chiral centers present in its structure, particularly at positions 2, 3, and 4 of the C-ring. This leads to different spatial arrangements of the atoms, resulting in various stereoisomers. The stereochemistry at C-2 and C-3 is typically trans in naturally occurring flavan-3-ols and leucoanthocyanidins derived from the main flavonoid pathway via dihydroflavonol reductase (DFR). mdpi.comnih.gov The stereochemistry at C-4, however, can vary, leading to different isomers.

(2R,3S,4R)-Leucocyanidin

The (2R,3S,4R) stereoisomer of this compound is also known as 2,3-trans-3,4-trans-leucocyanidin. nih.govlookchem.commedchemexpress.com This isomer has been synthesized chemically, for instance, by the reduction of (+)-dihydroquercetin with sodium borohydride (B1222165), although this method can yield a mixture of isomers. mdpi.comresearchgate.netacs.org The (2R,3S,4R) configuration indicates the specific orientation of the hydroxyl groups and the B-ring relative to the flavan backbone.

(2R,3S,4S)-Leucocyanidin (3,4-cis-Leucocyanidin)

The (2R,3S,4S) stereoisomer is often referred to as 3,4-cis-leucocyanidin or 2,3-trans-3,4-cis-leucocyanidin. ontosight.aiwikipedia.orgresearchgate.netacs.org This is the natural isomer produced enzymatically in plants from (+)-dihydroquercetin via dihydroflavonol 4-reductase (DFR). mdpi.comnih.govresearchgate.net The (2R,3S,4S) configuration signifies a different spatial arrangement at the C-4 position compared to the (2R,3S,4R) isomer, with the hydroxyl groups at C-3 and C-4 being in a cis relationship. This isomer is confirmed to be the substrate for leucoanthocyanidin reductase (LAR). researchgate.netacs.orgnih.gov

Other Stereoisomers (e.g., 2,3-trans-3,4-trans-, 2,3-cis-3,4-trans-)

While the 2,3-trans configuration is prevalent in naturally occurring this compound derived from the main flavonoid pathway, other stereoisomeric forms can exist or be synthesized. The 2,3-trans-3,4-trans isomer corresponds to (2R,3S,4R)-leucocyanidin, as mentioned above. nih.govlookchem.commedchemexpress.com The existence and biological relevance of 2,3-cis-3,4-trans- and 2,3-cis-3,4-cis-leucocyanidin isomers are also discussed in the context of enzymatic reactions and potential alternative biosynthetic routes or chemical transformations. nih.gov For example, 2,3-cis-leucocyanidin has been shown to have 3,4-cis stereochemistry and can potentially act as a proanthocyanidin (B93508) extension unit in vitro. nih.gov These various stereoisomers can have distinct chemical behaviors and interactions with enzymes. lookchem.comresearchgate.net

Influence of Stereochemistry on Enzymatic Reactions

The stereochemistry of this compound, particularly at the C-4 position, significantly impacts its recognition and transformation by enzymes in the flavonoid biosynthetic pathway. Anthocyanidin synthase (ANS), also known as this compound oxygenase, utilizes (2R,3S,4S)-leucocyanidin (the natural isomer) as a substrate. wikipedia.orglookchem.comqmul.ac.uk This enzymatic reaction involves hydroxylation at C-3, leading to intermediates that ultimately form anthocyanidins and other products like dihydroquercetin and quercetin (B1663063), depending on the conditions and stereochemistry. researchgate.netqmul.ac.uk The C-4 stereochemistry of this compound substrates affects the products formed by ANS. wikipedia.org

Leucoanthocyanidin reductase (LAR) specifically uses the 3,4-cis isomer of this compound ((2R,3S,4S)-leucocyanidin) as a substrate to produce (+)-catechin, a flavan-3-ol (B1228485). researchgate.netacs.orgnih.gov This demonstrates a clear stereochemical requirement for LAR activity. Conversely, the 3,4-trans isomer ((2R,3S,4R)-leucocyanidin) is not used by LAR. researchgate.netacs.orgnih.gov

Biosynthetic Pathways and Precursors

Position within the Flavonoid Biosynthetic Pathway

Leucocyanidin is positioned downstream of the dihydroflavonols in the flavonoid biosynthetic route. biotech-asia.orgmdpi.com Dihydroflavonols, such as dihydrokaempferol (B1209521), dihydroquercetin, and dihydromyricetin (B1665482), are key intermediates that serve as substrates for the synthesis of several flavonoid subclasses, including flavonols, anthocyanins, and proanthocyanidins (B150500). mdpi.commdpi.com The conversion of these dihydroflavonols to leucoanthocyanidins, including this compound, is a committed step towards the production of anthocyanins and proanthocyanidins. nih.govnih.gov

Enzymatic Precursors

The direct enzymatic conversion leading to this compound involves a specific dihydroflavonol and the action of a key enzyme.

The primary substrate for the enzymatic synthesis of this compound is dihydroquercetin (DHQ). nih.govcaltagmedsystems.co.uk DHQ itself is formed from upstream precursors in the flavonoid pathway, specifically from eriodictyol, catalyzed by flavanone (B1672756) 3-hydroxylase (F3H), or from dihydrokaempferol through the action of flavonoid 3'-hydroxylase (F3'H). nih.govnih.govmdpi.comnih.gov

The enzyme responsible for converting dihydroquercetin to this compound is dihydroflavonol 4-reductase (DFR). nih.govnih.govnih.gov DFR is a pivotal oxidoreductase (EC 1.1.1.219) within the flavonoid pathway, catalyzing the reduction of dihydroflavonols to their corresponding leucoanthocyanidins. frontiersin.orgplos.org This enzymatic step is crucial for channeling intermediates towards the biosynthesis of anthocyanins and proanthocyanidins. nih.gov

DFR-catalyzed reactions are characterized by their stereospecificity. nih.govnih.govmdpi.com The enzyme stereospecifically reduces (2R,3R)-dihydroflavonols, such as dihydroquercetin, to produce (2R,3S,4S)-flavan-3,4-diols, which are the leucoanthocyanidins. nih.govplos.orgmdpi.com This specific stereochemistry at the C-4 position of the leucoanthocyanidin is important for subsequent reactions in the pathway. wikipedia.org

DFR is a NADPH-dependent reductase. nih.govfrontiersin.orgplos.orgmdpi.com This means that the enzyme requires the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a cofactor to carry out the reduction of the dihydroflavonol substrate. The transfer of a hydride ion from NADPH to the C-4 carbonyl group of dihydroquercetin is a key step in the enzymatic mechanism. mdpi.com DFR proteins contain a highly conserved NADPH-binding domain. nih.govfrontiersin.orgmdpi.com

Here is a summary of the key enzymatic steps and precursors involved in this compound biosynthesis:

StepEnzymeSubstrate(s)Product(s)Cofactor
Flavanone Hydroxylation (leading to DHQ)Flavanone 3-hydroxylase (F3H)EriodictyolDihydroquercetinFe2+, O2, 2-oxoglutarate, ascorbate (B8700270) nih.gov
Dihydroflavonol Hydroxylation (leading to DHQ)Flavonoid 3'-hydroxylase (F3'H)DihydrokaempferolDihydroquercetinNADPH, O2 nih.gov
Dihydroflavonol ReductionDihydroflavonol 4-reductase (DFR)DihydroquercetinThis compoundNADPH nih.govfrontiersin.orgplos.orgmdpi.com

Role of Dihydroflavonol 4-Reductase (DFR)

Stereospecificity of DFR Catalysis

Metabolic Branch Points Involving this compound

This compound stands at a critical juncture in the flavonoid pathway, where it can be channeled into different downstream biosynthetic routes, predominantly leading to anthocyanins or proanthocyanidins. nih.govoup.com The specific enzymes present and the reaction conditions dictate the metabolic flux from this compound. nih.gov

Diversion to Anthocyanins

This compound is a direct precursor to cyanidin (B77932), one of the major anthocyanidins responsible for red/pink coloration in many plants. nih.govontosight.ai The conversion of this compound to cyanidin is catalyzed by anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX). researchgate.netmdpi.comuniprot.org This enzymatic reaction is a 2-oxoglutarate-dependent oxidation, requiring ferrous iron (Fe²⁺) and oxygen. uniprot.orgnih.gov The reaction involves the formation of an unstable intermediate, likely a 3-flaven-2,3-diol (pseudobase), which then spontaneously converts to the colored anthocyanidin under moderate acidic conditions. nih.govresearchgate.net While ANS can catalyze this conversion, studies indicate that the efficiency of anthocyanidin production from this compound by ANS alone can be relatively low, with dihydroflavonols and flavonols sometimes being major byproducts in in vitro reactions. nih.gov

Diversion to Proanthocyanidins (Condensed Tannins)

This compound also serves as a key precursor for the formation of proanthocyanidins. nih.gov Proanthocyanidins are polymers of flavan-3-ol (B1228485) units, such as (+)-catechin and (-)-epicatechin (B1671481). nih.govnih.gov this compound can be converted to (+)-catechin by the enzyme leucoanthocyanidin reductase (LAR). wikipedia.orgnih.govresearchgate.net This reaction involves the reduction of this compound, producing the flavan-3-ol monomer (+)-catechin, which can then serve as a terminal unit in proanthocyanidin (B93508) polymerization. nih.gov

Furthermore, this compound-derived intermediates, specifically C-type carbocations formed under weak acidic conditions, can act as extension units in the polymerization of proanthocyanidins. acs.orgnih.gov This non-enzymatic or partially enzymatic condensation with flavan-3-ol starter units (like catechin (B1668976) or epicatechin) leads to the formation of procyanidins, which are proanthocyanidins composed of catechin and/or epicatechin units. wikipedia.orgmdpi.com Research suggests that LAR may also play a role in regulating the balance between starter and extension units in proanthocyanidin polymerization in some species. nih.govresearchgate.net

Formation of C-type Carbocations

Under weak acidic conditions (typically pH 4.0–5.5), this compound is prone to forming C4 carbocations. acs.orgnih.gov This carbocation is a highly reactive intermediate that is crucial for the non-enzymatic or acid-catalyzed polymerization into C-type proanthocyanidins. acs.org The formation of this electrophilic intermediate at the C4 position is favored due to localized electron density and contributes significantly to this compound's high reactivity in electrophilic reactions. Studies in Arabidopsis ans mutants, where the conversion to anthocyanins is blocked, have shown the accumulation of C-type carbocations, highlighting their role when the anthocyanin pathway is inhibited. acs.orgnih.gov

Comparative Biosynthesis with Structurally Similar Leucoanthocyanidins (e.g., Leucopelargonidin)

This compound is one of several leucoanthocyanidins, which differ based on the hydroxylation pattern of the B-ring. Other key leucoanthocyanidins include leucopelargonidin (B191709) and leucodelphinidin. nih.govresearchgate.netmdpi.com

Leucopelargonidin: This leucoanthocyanidin is synthesized from dihydrokaempferol (DHK) via DFR. nih.gov It differs from this compound by having one fewer hydroxyl group on the B-ring (lacking the hydroxyl at the 3' position), resulting in a (2R,3S,4R)-3,4,5,7,4′-pentahydroxyflavan structure. Leucopelargonidin is primarily a precursor to pelargonidin (B1210327) (a red anthocyanidin) and pelargonidin-based proanthocyanidins. nih.gov Unlike this compound, it cannot form cyanidin derivatives.

Leucodelphinidin: Derived from dihydromyricetin (DHM) via DFR, leucodelphinidin contains an additional hydroxyl group on the B-ring compared to this compound. nih.gov It serves as a precursor to delphinidin (B77816) (a blue/purple anthocyanidin) and prodelphinidins.

Enzymatic Conversions and Mechanistic Studies

Oxidative Transformations of Leucocyanidin

This compound undergoes oxidative transformations primarily catalyzed by 2-oxoglutarate-dependent dioxygenases. These reactions involve the addition of oxygen and require specific cofactors for their activity qmul.ac.ukpeerj.com.

Anthocyanidin synthase (ANS), also referred to as leucoanthocyanidin dioxygenase (LDOX), is a key enzyme in the flavonoid biosynthetic pathway responsible for catalyzing the conversion of leucoanthocyanidins into anthocyanidins mdpi.comuniprot.orgwikigenes.orgmdpi.com. This enzyme is a member of the 2-oxoglutarate-dependent dioxygenase superfamily nih.govmdpi.com. ANS/LDOX catalyzes the oxidation of the (2R,3S,4S)-cis-leucoanthocyanidins nih.gov.

ANS/LDOX catalyzes the conversion of leucoanthocyanidins, such as this compound, into anthocyanidins like cyanidin (B77932) mdpi.comresearchgate.netnih.gov. This reaction is a crucial step in the biosynthesis of anthocyanins, which are responsible for the coloration in many plants qmul.ac.ukresearchgate.net. While it has been traditionally believed that anthocyanidins are the direct products of ANS in vivo, in vitro studies have shown that cyanidin can be a minor product, with the yield being influenced by the stereochemistry of the this compound substrate nih.govnih.gov. The in vitro formation of colored cyanidin 3-glucoside from this compound, via a cyanidin intermediate, has been demonstrated using petunia ANS and UDP-glucose:flavonoid 3-O-glucosyltransferase (3-GT) researchgate.netnih.gov.

The catalytic activity of ANS/LDOX is dependent on the presence of 2-oxoglutarate and ferrous ion (Fe²⁺) nih.govmdpi.comresearchgate.netnih.gov. These molecules act as cofactors essential for the enzyme's function as a dioxygenase qmul.ac.ukpeerj.com. Ascorbate (B8700270) is also required for the activity of ANS qmul.ac.ukresearchgate.netnih.gov.

The biochemical reaction mechanism by which ANS/LDOX converts leucoanthocyanidins to anthocyanidins has been investigated. Studies suggest that the reaction involves a 2-oxoglutarate-dependent oxidation researchgate.netnih.gov. A proposed mechanism involves the conversion of leucoanthocyanidin (a flavan-3,4-cis-diol) to a 3-flaven-2,3-diol, which is suggested to be a pseudobase intermediate researchgate.netnih.gov. This transformation likely occurs through 2,3-desaturation and isomerization researchgate.netnih.gov. The unstable product, flavan-3,3,4-triol, is primarily converted into by-products such as epidihydroquercetin, dihydroquercetin, and quercetin (B1663063) in vitro, with the conversion to the colored anthocyanidin observed as a minor side reaction researchgate.net. The generic function of ANS is supported to be the C3-hydroxylation of its substrates, leading to the formation of 3,3-gem-diols researchgate.netacs.org.

Beyond anthocyanidin formation, ANS/LDOX can also catalyze the formation of other flavonoids, notably quercetin nih.govnih.govacs.org. Studies with Vitis vinifera ANS (VvANS) have shown that it catalyzes the in vitro transformation of the natural isomer of this compound, (2R,3S,4S)-cis-leucocyanidin, into quercetin nih.govacs.org. This process involves the initial production of a C₃-hydroxylation product, 2R,4S-flavan-3,3,4-triol, which undergoes dehydration and tautomerization to (+)-dihydroquercetin nih.govacs.org. The (+)-dihydroquercetin then undergoes a second VvANS-catalyzed C₃-hydroxylation, leading to a 4-keto-2R-flavan-3,3-gem-diol, which subsequently dehydrates to yield quercetin nih.govacs.org. The stereochemistry at the C-4 position of the this compound substrate has been shown to affect product selectivity, with the natural cis isomer yielding no cyanidin and the unnatural trans isomer producing only traces of cyanidin, while both yield quercetin and dihydroquercetin nih.govnih.gov. This suggests that additional substrates may be required for in vivo anthocyanidin formation nih.govacs.org.

This compound oxygenase is another enzymatic activity associated with the transformation of this compound. This enzyme utilizes this compound, 2-oxoglutarate, and O₂ to produce cis-dihydroquercetin, trans-dihydroquercetin (taxifolin), succinate, CO₂, and H₂O wikipedia.orgwikipedia.org. This activity highlights the diverse enzymatic routes through which this compound can be metabolized, leading to the formation of different flavonoid products.

Here is a table summarizing some research findings related to this compound transformations:

Enzyme/ConditionSubstrate(s)Major Product(s)Minor Product(s) / IntermediatesCofactors RequiredReference
Petunia ANS + 3-GTThis compoundCyanidin 3-glucosideCyanidinFe²⁺, 2-Oxoglutarate, Ascorbate researchgate.netnih.gov
Recombinant ANSs (Snapdragon, Petunia, Torenia, Maize)LeucoanthocyanidinAnthocyanidinNot specifiedFe²⁺, 2-Oxoglutarate, Ascorbate researchgate.netnih.gov
Vitis vinifera ANS (VvANS)(2R,3S,4S)-cis-LeucocyanidinQuercetin2R,4S-flavan-3,3,4-triol, (+)-Dihydroquercetin2-Oxoglutarate, Iron(II), Ascorbate nih.govacs.org
Vitis vinifera ANS (VvANS)(2R,3S,4R)-trans-LeucocyanidinQuercetin, (+)-Dihydroquercetin, (-)-epiDHQTraces of Cyanidin, 2R,4R-flavan-3,3,4-triol2-Oxoglutarate, Iron(II), Ascorbate nih.govacs.org
This compound OxygenaseThis compoundcis-Dihydroquercetin, trans-Dihydroquercetin (Taxifolin)Succinate, CO₂, H₂O2-Oxoglutarate, O₂ wikipedia.orgwikipedia.org

Role of Anthocyanidin Synthase (ANS) / Leucoanthocyanidin Dioxygenase (LDOX)

Proposed Reaction Mechanisms (e.g., pseudobase intermediate)

Reductive Transformations of this compound

This compound undergoes reductive transformations primarily catalyzed by the enzyme leucoanthocyanidin reductase (LAR). This enzymatic reaction is a crucial step in the biosynthesis of flavan-3-ols, particularly (+)-catechin. nih.govwikipedia.orgontosight.ai

Role of Leucoanthocyanidin Reductase (LAR)

Leucoanthocyanidin reductase (LAR), also known as this compound reductase (LCR) in some contexts, is a key enzyme in the flavonoid pathway that catalyzes the reduction of leucoanthocyanidins. nih.govontosight.ai This reaction is essential for channeling intermediates towards the production of proanthocyanidins (B150500). mdpi.com

Conversion to (+)-Catechin

LAR catalyzes the NADPH-dependent reduction of 2,3-trans-3,4-cis-leucocyanidin to produce (+)-catechin. wikipedia.orgresearchgate.net This conversion was first detected in crude protein extracts from plants like Pseudotsuga menziesii and later confirmed with purified LAR from sources such as Desmodium uncinatum. nih.gov (+)-Catechin is a 2,3-trans-flavan-3-ol and serves as a building block for proanthocyanidins. researchgate.netoup.com

NADPH-Dependency of LAR

The reductive activity of LAR is dependent on the presence of NADPH as a hydrogen donor. nih.govontosight.ainih.gov NADPH provides the reducing power necessary for the conversion of this compound to (+)-catechin. nih.govnih.gov Studies on LAR from Vitis vinifera (grapevine) have shown that the coenzyme binding pocket is preformed in the enzyme structure and is not significantly altered upon NADPH binding. nih.gov

Characterization of LAR Isoforms (e.g., VvLAR1, VvLAR2)

In some plant species, such as Vitis vinifera, multiple isoforms of LAR exist, including VvLAR1 and VvLAR2. oup.comnih.gov These isoforms can exhibit different expression patterns and potentially distinct roles in proanthocyanidin (B93508) biosynthesis. nih.govresearchgate.net For instance, VvLAR1 and VvLAR2 from grapevine have been characterized, showing that both can convert this compound to (+)-catechin in vitro. oup.comnih.govresearchgate.net VvLAR1 and VvLAR2 share significant sequence identity and similarity with LAR from Desmodium uncinatum. nih.govresearchgate.net Studies have investigated their expression during grape berry development, revealing tissue-specific patterns. nih.govresearchgate.net

VvLAR1 expression has been observed to be seed-specific, with highest levels occurring early in berry development. researchgate.net

VvLAR2 expression is also high in seeds but peaks later, around véraison. researchgate.net

An inactive allele of VvLAR2 has been linked to a single amino acid mutation critical for its NADPH-dependent activities. oup.comnih.gov

Substrate Specificity and Product Stereochemistry of LAR

LAR enzymes typically prefer 2,3-trans-3,4-cis-leucoanthocyanidins, such as this compound, as substrates. The reaction catalyzed by LAR is stereospecific, leading to the formation of 2,3-trans-flavan-3-ols, specifically (+)-catechin from this compound. nih.govresearchgate.net The crystal structure of VvLAR1 has provided insights into the catalytic mechanism, proposing a two-step process involving dehydration followed by NADPH-mediated hydride transfer at C4. nih.gov Amino acid residues like Histidine and Lysine are implicated as acid-base catalysts in this mechanism. nih.gov While LAR primarily produces 2,3-trans-flavan-3-ols, some studies have detected both 2,3-trans and 2,3-cis flavan-3-ols when LAR genes are overexpressed in certain plants, although LAR's direct product from this compound is (+)-catechin. nih.govresearchgate.net

Condensation and Polymerization Reactions

This compound can participate in condensation and polymerization reactions, particularly in the formation of proanthocyanidins. mdpi.com These reactions can occur enzymatically or non-enzymatically. mdpi.comresearchgate.net

This compound, specifically the synthetic (2R,3S,4R or S) isomer, can condense rapidly with (+)-catechin under mild acidic conditions (pH 5) to form oligomeric procyanidins. wikipedia.orgmdpi.comrsc.org This condensation yields all-trans-linked dimers (procyanidins B3 and B6), trimers (procyanidin C2 and an isomer), and presumably a tetramer. wikipedia.orgmdpi.comrsc.org The facility and sequence of these condensation reactions are considered to correlate with the natural occurrence of condensed tannins and the absence of free leucocyanidins in plant extracts. wikipedia.orgrsc.org

While enzymatic synthesis of proanthocyanidins involves the elongation of flavan-3-ol (B1228485) starter units with flavan-3-ol extension units, this compound itself can be seen as a potential precursor that undergoes transformation before polymerization. researchgate.netoup.com The condensation reactions involving this compound highlight its role as a reactive intermediate in the pathway leading to complex proanthocyanidin structures. wikipedia.orgmdpi.com

Formation of Procyanidins (Condensed Tannins)

The formation of procyanidins, a type of condensed tannin, involves the polymerization of flavan-3-ol units, primarily (+)-catechin and (-)-epicatechin (B1671481). oup.comnih.gov this compound serves as a direct precursor to these flavan-3-ols. The enzymatic conversion of this compound to flavan-3-ols is primarily catalyzed by two key enzymes: Leucoanthocyanidin Reductase (LAR) and Anthocyanidin Reductase (ANR). nih.govfrontiersin.orgfrontiersin.org

Leucoanthocyanidin Reductase (LAR): LAR catalyzes the reduction of this compound directly to (+)-catechin. nih.govwikipedia.orgmdpi.comoup.com This reaction typically utilizes NADPH as a cofactor. nih.gov Studies in various plant species, including grapevine (Vitis vinifera) and Medicago truncatula, have demonstrated the activity of LAR in converting this compound to catechin (B1668976). nih.govmdpi.comoup.com

Anthocyanidin Reductase (ANR): While ANR primarily acts on anthocyanidins (like cyanidin, which can be formed from this compound by LDOX/ANS) to produce (-)-epicatechin, recent research suggests a more complex role. nih.govfrontiersin.orgmdpi.comosti.gov Some studies indicate that ANR can also be involved in the formation of 2,3-cis-leucocyanidin, which can serve as a precursor for (-)-epicatechin extension units in proanthocyanidin polymerization. nih.govoup.comosti.govresearchgate.net This highlights a dual activity for ANR in some plant species. osti.gov

The interplay between LAR and ANR, and their substrate specificities (including different stereoisomers of this compound and downstream intermediates), contributes to the diversity of flavan-3-ols produced and, consequently, the composition of the resulting procyanidins. nih.govoup.comosti.gov

Non-Enzymatic Condensation Mechanisms

While enzymatic mechanisms are crucial for the formation of flavan-3-ol monomers, the polymerization of these monomers into procyanidins is widely believed to occur, at least in part, through non-enzymatic condensation reactions. nih.govmdpi.comoup.comresearchgate.net this compound and its derivatives play a significant role in these mechanisms.

A primary non-enzymatic mechanism involves the formation of a carbocation intermediate at the C4 position of a flavan-3,4-diol, such as this compound. oup.comresearchgate.netacs.org This carbocation is highly reactive and can be attacked by the nucleophilic C6 or C8 positions of the A-ring of a flavan-3-ol (like catechin or epicatechin) or another flavan-3,4-diol unit. oup.com This nucleophilic aromatic substitution reaction leads to the formation of the interflavan bond, typically a C4-C8 or C4-C6 linkage, characteristic of proanthocyanidins. oup.com

Evidence supporting non-enzymatic condensation includes in vitro studies where this compound condenses with flavan-3-ols under mild acidic conditions to form procyanidin (B600670) dimers and trimers. wikipedia.orgmdpi.com The facile nature of this reaction under conditions that can exist within plant vacuoles suggests a significant role for non-enzymatic processes in proanthocyanidin assembly. oup.com

Acid-Catalyzed Polymerization

Acidic conditions are known to facilitate the non-enzymatic polymerization of flavan-3,4-diols and flavan-3-ols, and this compound is particularly susceptible to acid-catalyzed reactions. mdpi.comcdnsciencepub.com Under acidic pH, this compound can readily undergo dehydration and generate the reactive C4 carbocation. acs.org This carbocation then participates in electrophilic attack on the electron-rich A-rings of other flavonoid units. oup.com

Studies have shown that under acidic conditions (e.g., pH < 4.0), this compound undergoes C4 carbocation formation, which is a key intermediate in proanthocyanidin synthesis. The condensation of this compound with (+)-catechin under mild acidic conditions (e.g., pH 5.0) has been shown to yield procyanidins such as procyanidin B3, B6, and C2.

While acid catalysis can drive polymerization, the precise mechanisms and the extent to which this occurs enzymatically versus non-enzymatically in planta are still subjects of ongoing research. mdpi.comresearchgate.net The debate concerning the existence of a purely enzymatic mechanism for proanthocyanidin condensation persists. mdpi.comresearchgate.net

Role as Extension Units in Proanthocyanidin Polymers

This compound, or more precisely, a reactive intermediate derived from it (such as the C4 carbocation), functions as an "extension unit" during the elongation of proanthocyanidin polymers. nih.govoup.com The polymerization process is often described as the sequential addition of these extension units to a "starter unit," which is typically a flavan-3-ol monomer (catechin or epicatechin) or a pre-existing proanthocyanidin oligomer. nih.govoup.com

In this model, the carbocation generated from this compound attacks the terminal unit of the growing polymer chain, forming a new interflavan bond and extending the polymer length. nih.govoup.com The stereochemistry of the this compound precursor influences the stereochemistry of the newly incorporated extension unit in the proanthocyanidin chain. For instance, this compound derived from the DFR pathway typically has a (2R,3S,4S) configuration, contributing to specific linkages in the polymer. nih.govnih.gov

Recent findings suggest that in some species, intermediates like 4β-(S-cysteinyl)-epicatechin, which can be formed non-enzymatically from 2,3-cis-leucocyanidin, may also act as extension units in non-enzymatic polymerization. nih.govnih.govresearchgate.netresearchgate.net The enzyme LAR has been implicated in regulating the pool of such intermediates, influencing the balance between starter and extension units and thus the degree of polymerization. nih.govresearchgate.net

The synthesis of larger proanthocyanidin polymers requires a substantial flux towards the flavan-3,4-diols like this compound, as they provide the majority of the extension subunits that build the polymer chain. nih.gov

Chemical Synthesis and Derivatization Strategies

Total Synthesis of Leucocyanidin

The total synthesis of this compound often utilizes readily available flavonoid precursors. A key approach involves the reduction of dihydroquercetin.

Reduction of Dihydroquercetin (e.g., Sodium Borohydride (B1222165) Reduction)

A widely documented chemical synthesis of this compound involves the reduction of (+)-dihydroquercetin (DHQ) using sodium borohydride (NaBH₄). wikipedia.org This method leverages the selective reduction of the C-4 ketone group in DHQ. The reduction of (2R,3R)-dihydroquercetin with sodium borohydride primarily yields the 2,3-trans-3,4-trans isomer of this compound. researchgate.net This isomer can be subsequently epimerized under mild acidic conditions to form the 2,3-trans-3,4-cis isomer, which is the natural form and a substrate for enzymes like leucoanthocyanidin reductase. researchgate.netnih.gov

A typical procedure for the sodium borohydride reduction of (+)-dihydroquercetin involves dissolving DHQ in anhydrous ethanol (B145695), adding NaBH₄, and incubating the mixture. The resulting product can then be treated with a dilute acid, such as acetic acid, to induce epimerization. Purification steps, such as high-performance liquid chromatography (HPLC), are often employed to isolate the desired this compound isomer. nih.gov

Stereoselective Synthesis Approaches

Stereoselective synthesis is crucial for obtaining specific this compound isomers, as the stereochemistry at the C-4 position significantly impacts its biological activity and its role as a substrate for downstream enzymes. nih.govmdpi.com While the NaBH₄ reduction of dihydroquercetin can yield a mixture of C-4 epimers, research has focused on methods to favor the formation of specific stereoisomers.

Enzymatic reduction of (+)-dihydroflavonols by dihydroflavonol 4-reductase (DFR) is a stereospecific process in nature, typically yielding the (2R,3S,4S)-flavan-3,4-diols, including the 2,3-trans-3,4-cis isomer of this compound. nih.govnih.govmdpi.com This enzymatic approach highlights the biological preference for specific stereochemistries.

Chemical methods aiming for improved stereoselectivity often involve controlled reaction conditions or the use of chiral auxiliaries or catalysts, although achieving high stereoselectivity in the chemical synthesis of this compound itself can be challenging due to the lability of the flavan-3,4-diol structure. Research into stereoselective synthesis is often intertwined with the synthesis of proanthocyanidins (B150500), where this compound acts as a key intermediate. researchgate.netnih.gov

Alternative Synthetic Routes from other Flavanols

Besides the reduction of dihydroquercetin, alternative synthetic routes to this compound or its derivatives have been explored starting from other flavanols. For instance, an efficient conversion of (+)-catechin to 2,3-trans-3,4-trans-leucocyanidin has been developed through a multi-step process. researchgate.netmdpi.com This route involves a series of reactions including benzylation, acetoxylation at the benzylic position, hydrolysis, oxidation, deprotection, and stereoselective reduction. researchgate.net This demonstrates that flavan-3-ols can serve as alternative starting materials for the synthesis of flavan-3,4-diols like this compound.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is important for studying its chemical properties, metabolic fate, and interactions with enzymes.

Preparation of Ether Derivatives (e.g., Tetramethyl Ether)

Ether derivatives, such as this compound tetramethyl ether (5,7,3',4'-tetramethoxyflavan-3,4-diol), are commonly synthesized to enhance stability and facilitate structural analysis, particularly by techniques like NMR spectroscopy. scilit.compublish.csiro.aupublish.csiro.au The four possible racemic this compound tetramethyl ethers, corresponding to different stereochemical configurations at C-2, C-3, and C-4, have been synthesized and characterized. scilit.compublish.csiro.aupublish.csiro.auscilit.com

The synthesis of this compound tetramethyl ether can involve the methylation of this compound or the synthesis of the methylated flavan-3,4-diol from a methylated precursor. For example, reduction of (+)-taxifolin tetramethyl ether with NaBH₄ has been shown to afford flavan-3,4-diol tetramethyl ethers. researchgate.net The synthesis of a previously unknown 2,3-cis-3,4-trans racemate of this compound tetramethyl ether has been reported through indirect epimerization of the 4-hydroxyl group in the cis-cis-diol. scilit.compublish.csiro.aupublish.csiro.au

These ether derivatives are valuable for unequivocally assigning the configuration of naturally occurring monomeric flavan-3,4-diol leucocyanidins. scilit.compublish.csiro.aupublish.csiro.au

Controlled Derivatization for Mechanistic Studies

Controlled derivatization of this compound is employed to investigate its reactivity and enzymatic transformations. For example, the synthesis of labeled this compound, such as 3,4-cis-[3H]this compound, has been reported for studying enzymatic reduction to catechin (B1668976) by leucoanthocyanidin reductase. nih.gov

Derivatization can also involve the preparation of intermediates that mimic proposed reaction mechanisms. Studies on the oxidative transformation of this compound by anthocyanidin synthase have involved investigating the formation of intermediates like flavan-3,3,4-triols. mdpi.comresearchgate.net Controlled chemical oxidation or enzymatic reactions with modified substrates or conditions can provide insights into the catalytic mechanisms of enzymes involved in flavonoid biosynthesis.

The distinct fragmentation patterns observed in mass spectrometry for different this compound stereoisomers and their derivatives also highlight the importance of controlled synthesis and characterization for mechanistic studies. nih.gov

Biomimetic Synthesis of Proanthocyanidins from this compound

Biomimetic synthesis of proanthocyanidins (PAs) from this compound (a flavan-3,4-diol) is a chemical approach that mimics the proposed natural process of PA formation in plants. This method is crucial for understanding the polymerization mechanism of PAs and for synthesizing specific PA structures for research purposes. The synthesis is primarily based on the acid-catalyzed condensation of this compound, acting as the electrophilic "extension unit," with a flavan-3-ol (B1228485) (such as catechin or epicatechin), acting as the nucleophilic "starter unit." mdpi.comnih.govnih.govthieme-connect.com

The biosynthesis of flavan-3,4-diols, including this compound, occurs via the flavonoid pathway, where dihydroflavonol 4-reductase (DFR) catalyzes the stereospecific reduction of dihydroflavonols (like dihydroquercetin) to the corresponding flavan-3,4-diols. nih.govnih.gov this compound, specifically, can be synthesized from (+)-dihydroquercetin through reduction, for instance, with sodium borohydride. wikipedia.org

The core mechanism of the biomimetic synthesis involves the activation of the C-4 position of this compound under acidic conditions. This activation leads to the formation of a C-4 carbocation (or a related quinone methide intermediate). mdpi.comnih.govacs.orgscribd.com This highly reactive electrophilic intermediate is then susceptible to nucleophilic attack by the C-8 or C-6 position of a flavan-3-ol unit. mdpi.comnih.gov The condensation between the this compound-derived carbocation and the flavan-3-ol results in the formation of an interflavanoid bond, typically a C4→C8 or C4→C6 linkage, yielding dimeric proanthocyanidins (procyanidins in the case of this compound and catechin/epicatechin). mdpi.comnih.govnih.govthieme-connect.comnih.gov Further reactions can lead to the formation of oligomeric and polymeric PAs. mdpi.comnih.gov

Early research in the 1960s and 1980s provided fundamental support for this condensation hypothesis. nih.govnih.gov For example, the condensation of this compound, derived from (+)-dihydroquercetin, with either (+)-catechin or (-)-epicatechin (B1671481) was shown to produce procyanidins in vitro. nih.govnih.gov These reactions can occur with exceptional rapidity under mildly acidic aqueous conditions at ambient temperatures. mdpi.comwikipedia.org The stereochemistry of the resulting proanthocyanidin (B93508) dimers is influenced by the stereochemistry of both the flavan-3,4-diol and the flavan-3-ol units, as well as the regiospecificity of the nucleophilic attack. mdpi.com For instance, the condensation of synthetic (2R,3S,4R or S)-leucocyanidin with (+)-catechin at pH 5 under ambient conditions has been shown to yield all-trans- wikipedia.orgnih.gov- and wikipedia.orgwikipedia.org-bi-[(+)-catechins] (procyanidins B3 and B6), as well as all-trans-tri-[(+)-catechins] (procyanidin C2 and isomer). wikipedia.orgwikipedia.org

While biomimetic synthesis using flavan-3,4-diols like this compound offers a direct route to investigate PA polymerization, these precursors are often unstable and prone to oxidation, which can limit their direct use and availability from biological extracts. mdpi.com Despite these challenges, the biomimetic approach has been instrumental in defining the constitution, regiochemistry, and absolute configuration of proanthocyanidins. nih.govthieme-connect.com

Detailed research findings have explored the efficiency and stereoselectivity of these reactions under various conditions. Studies have shown that the unstable product this compound, generated enzymatically, can be readily converted into C-type carbocations under weak acidic conditions, which can then participate in the synthesis of C-type PAs in vitro. acs.org This highlights the role of this compound as a precursor not only for anthocyanins and epicatechin but also for the formation of C-type PA carbocations. acs.org

The biomimetic synthesis approach has been used to synthesize specific procyanidin (B600670) dimers and trimers, allowing for the characterization of their structures and the study of their properties. wikipedia.orgwikipedia.org The data obtained from these syntheses have complemented analyses using techniques such as NMR and mass spectrometry in the structural elucidation of natural proanthocyanidins. thieme-connect.com

Representative Biomimetic Condensation Reaction

A key reaction in the biomimetic synthesis is the acid-catalyzed condensation between this compound and a flavan-3-ol. An example involves the reaction of this compound with (+)-catechin to form procyanidin dimers.

Reactant 1Reactant 2CatalystConditionsMajor ProductsLinkage Types
This compound(+)-CatechinAcid (e.g., pH 5)Ambient Temperature, AqueousProcyanidin B3, Procyanidin B6C4→C8, C4→C6

The study of these biomimetic reactions continues to provide insights into the complex process of proanthocyanidin formation, both in vitro and as a model for the potential mechanisms occurring in plants. mdpi.comnih.govacs.org

Role in Plant Physiology and Biochemistry

Contribution to Plant Pigmentation (via Anthocyanin Pathway)

Leucocyanidin is a direct precursor to anthocyanins, the water-soluble pigments responsible for red, purple, and blue coloration in many flowers, fruits, and other plant tissues mdpi.comresearchgate.netnih.gov. The biosynthesis of anthocyanins from this compound is catalyzed by the enzyme anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX) mdpi.comresearchgate.netencyclopedia.pub. Following the formation of unstable anthocyanidins, glycosylation and other modifications occur, leading to the production of stable anthocyanin pigments mdpi.comresearchgate.net. The specific type of anthocyanidin produced from this compound is cyanidin (B77932), which contributes to brick-red coloration researchgate.net. Dihydroquercetin is converted to this compound by dihydroflavonol 4-reductase (DFR) researchgate.netnih.gov.

Formation of Condensed Tannins for Plant Defense

This compound is also a precursor for the synthesis of condensed tannins, also known as proanthocyanidins (B150500) (PAs) nih.govnih.gov. Condensed tannins are polymers of flavan-3-ols and play a vital role in plant defense nih.govnih.gov. The conversion of leucocyanidins to flavan-3-ols, such as catechin (B1668976) and epicatechin, is catalyzed by enzymes like leucoanthocyanidin reductase (LAR) and anthocyanidin reductase (ANR) mdpi.comnih.govontosight.ai. These flavan-3-ols then polymerize to form condensed tannins nih.gov.

Role in Defense Against Abiotic Stress (e.g., UV Radiation)

Condensed tannins derived from this compound contribute to plant defense against abiotic stresses, including UV radiation researchgate.netmdpi.com. Flavonoids, including the precursors and end-products of this compound metabolism, can accumulate in plant tissues and act as UV filters, protecting sensitive cellular components from damage nih.govresearchgate.net. Additionally, these compounds possess antioxidant properties that help mitigate oxidative damage induced by various abiotic stresses mdpi.commdpi.comnih.gov.

Role in Defense Against Biotic Stress (e.g., Herbivory, Pathogens)

Condensed tannins formed from this compound are well-known for their role in defending plants against biotic stressors such as herbivores and pathogens nih.govnih.govoup.com. These compounds can deter feeding by herbivores due to their astringency and ability to bind to proteins, reducing the nutritional value of plant tissues nih.govoup.com. Condensed tannins also exhibit antimicrobial properties, helping plants resist infection by fungi and bacteria nih.govontosight.ai.

Involvement in Plant Oxidative Stress Response

This compound and its metabolic products, particularly anthocyanins and condensed tannins, contribute to the plant's response to oxidative stress mdpi.comnih.gov. These compounds act as antioxidants, scavenging reactive oxygen species (ROS) and protecting cellular components from damage nih.gov. The accumulation of anthocyanins, for instance, has been linked to increased salt stress tolerance in plants, demonstrating their role in mitigating oxidative damage under stress conditions researchgate.net.

Influence on Plant Organ Development (e.g., Seed Coat Color, Vacuole Development)

This compound's role in the biosynthesis of anthocyanins and condensed tannins directly impacts plant organ development, notably seed coat color and vacuole development nih.govoup.com. The deposition of condensed tannins in the seed coat contributes to its color and provides protection oup.com. Anthocyanins, synthesized from this compound, are primarily stored in vacuoles, contributing to the coloration of various plant organs nih.govlongdom.org. Studies on Arabidopsis thaliana mutants with impaired proanthocyanidin (B93508) deposition in the seed coat highlight the importance of this pathway, in which this compound is an intermediate, for proper seed development and protection oup.com.

Impact on Plant Organoleptic Properties (e.g., Astringency)

Condensed tannins derived from this compound significantly influence the organoleptic properties of plant products, particularly astringency nih.govnih.gov. Astringency is the drying, puckering sensation in the mouth caused by the interaction of tannins with salivary proteins nih.govoup.com. This property is a key quality component in many fruits, beverages like wine and tea, and other plant-derived foods nih.gov.

Advanced Analytical Methodologies for Research

Extraction and Purification Techniques

Efficient extraction and purification are essential first steps in obtaining Leucocyanidin from plant materials or reaction mixtures for subsequent analysis.

Solvent-Based Extraction from Plant Matrices

This compound is commonly extracted from plant sources such as Litchi chinensis and Vitis vinifera using polar solvents, including ethanol (B145695) or acetone (B3395972), owing to its high solubility in these media . A standardized extraction protocol often involves the homogenization of plant material, such as grinding in liquid nitrogen, followed by solvent extraction using mixtures like 70% acetone, 29.5% water, and 0.5% acetic acid . This process may include vortexing, sonication, and centrifugation to separate the liquid extract from solid plant debris . Another reported method uses 70% ethanol at 50°C for 2 hours, followed by centrifugation . For analyzing catechins and proanthocyanidins (B150500) in tea plants and Arabidopsis seeds, extraction solutions like 80% methanol (B129727) and 20% water, or 70% acetone, 29.5% water, and 0.5% acetic acid have been employed, often involving vortexing and sonication nih.gov.

Chromatographic Separation Methods (e.g., Column Chromatography, Preparative HPLC)

Chromatographic techniques are indispensable for purifying this compound from crude extracts or synthesis mixtures. Column chromatography using stationary phases like Sephadex LH-20 or C18 reversed-phase is frequently recommended . Elution is typically performed using aqueous methanol gradients . Preparative High-Performance Liquid Chromatography (HPLC) is also widely used for both separation and purification, allowing for the isolation of sufficient quantities for detailed analysis . Reversed-phase HPLC with a C18 column and a mobile phase of 0.1% formic acid in acetonitrile/water has been used for validation and comparison to reference standards . Phenyl reversed-phase HPLC has also been utilized for purification researchgate.net.

Strategies for Purity Validation in Research Samples

Validating the purity of isolated this compound is crucial for accurate research findings. Several analytical techniques are employed for this purpose. UV-Vis spectroscopy can be used to confirm the presence of this compound by its characteristic absorption maxima, such as at 285 nm in ethanol . Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are vital for verifying the molecular structure and mass (C₁₅H₁₄O₇, MW 306.27) . Melting point analysis, where pure this compound melts above 355°C, can also contribute to purity assessment . HPLC analysis, comparing retention times and UV spectra to reference standards, is a common method for purity validation .

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the structure, including the stereochemistry, of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy is a powerful tool for confirming the structure and elucidating the stereochemistry of this compound and its isomers researchgate.netacs.orgnih.gov. Both ¹H and ¹³C NMR spectra provide characteristic signals that can be used for identification researchgate.netnih.gov. For instance, the coupling constants between vicinal protons (H-2, H-3, and H-4) are particularly informative for determining the stereochemistry at the C-2, C-3, and C-4 positions nih.gov. Small coupling constants between H-2 and H-3 (e.g., 1.2 Hz) and between H-3 and H-4 (e.g., 2.9 Hz) can indicate cis-stereochemistry between the protons of vicinal diols nih.gov. Two-dimensional NMR experiments such as COSY and HSQC are valuable for assigning signals and confirming structural connectivities researchgate.net. NMR has been used to confirm the structures of 3,4-cis- and 3,4-trans-Leucocyanidin stereoisomers purified by HPLC nih.govx-mol.com.

Mass Spectrometry (MS/MS) for Structural Confirmation and Fragmentation Analysis

Mass Spectrometry, particularly tandem mass spectrometry (MS/MS), is essential for confirming the molecular weight and obtaining structural information through fragmentation analysis researchgate.netacs.orgnih.gov. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been used to characterize this compound stereoisomers acs.orgnih.govx-mol.comacs.org. The fragmentation patterns observed in MS/MS spectra can be distinct for different stereoisomers, providing a complementary method to NMR for their identification acs.orgnih.govx-mol.comacs.org. For example, the fragmentation of the [M + H]⁺ ion (m/z 307) of 3,4-cis-Leucocyanidin produces characteristic fragment ions, which differ slightly from those of the 3,4-trans isomer acs.org. The mode of dehydration of the 3,4-diol in positive ionization mode, involving the loss of a hydroxyl group, shows differences between the cis and trans isomers nih.govx-mol.comacs.orgresearchgate.net. The [M-H]⁻ ion with m/z 305.0667 has been observed in negative mode ESI-MS/MS analysis researchgate.netnih.gov.

UV-Visible Spectroscopy for Detection and Quantification

UV-Visible (UV-Vis) spectroscopy is a fundamental technique utilized for both the qualitative and quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the spectrum. upi.edunih.gov While this compound itself is described as colorless wikipedia.org, its derivatives or reaction products, particularly those formed during assays like the butanol-HCl assay, exhibit strong absorbance in the visible range, enabling spectrophotometric quantification. mdpi.commdpi.com

The principle involves measuring the absorbance of a sample at specific wavelengths. upi.edumdpi.com For quantitative analysis, the Beer-Lambert law is applied, which states that the absorbance is directly proportional to the concentration of the analyte and the path length of the light through the sample. upi.eduunchainedlabs.com A calibration curve is typically constructed using solutions of known concentrations of a standard compound, such as this compound or a relevant equivalent like cyanidin-3-O-glucoside or catechin (B1668976), to determine the concentration of the analyte in unknown samples based on their absorbance. mdpi.comiaea.orgnih.gov

UV-Vis spectroscopy is often used for rapid and low-cost analysis in preliminary screening or for monitoring reactions. mdpi.com While UV-Vis spectra of individual compounds can provide some structural information, such as the presence of chromophores, they often consist of broad bands, making it challenging to identify specific compounds in complex mixtures without prior separation. mdpi.com However, when coupled with specific chemical reactions that produce colored products from this compound, UV-Vis spectroscopy becomes a powerful tool for its indirect quantification.

Chromatographic Analysis

Chromatographic techniques are essential for separating complex mixtures, allowing for the isolation, identification, and quantification of individual components like this compound.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for the separation, identification, and quantification of non-volatile or semi-volatile compounds. knauer.netgavinpublishers.com In HPLC, the sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column at high pressure. knauer.netgavinpublishers.com The separation is based on the differential interactions of the analytes with the stationary and mobile phases. knauer.net

For the analysis of this compound, reversed-phase HPLC is commonly employed, utilizing C18 columns as the stationary phase. uni.luinnovareacademics.in The mobile phase typically consists of a mixture of water and organic solvents (such as methanol, acetonitrile, or acetic acid), often used in a gradient elution mode to improve separation efficiency for compounds with varying polarities. knauer.netinnovareacademics.in UV-Vis detectors are frequently used in HPLC for detecting eluted compounds based on their absorbance at specific wavelengths. knauer.netnih.gov The retention time of a compound under specific chromatographic conditions serves as a qualitative identifier, while the peak area or height in the chromatogram is proportional to its concentration, enabling quantitative analysis after calibration with a standard. knauer.netgavinpublishers.com

HPLC coupled with mass spectrometry (LC-MS) provides even greater specificity for identification and quantification by providing molecular weight and structural information. nih.govnih.gov This is particularly useful for analyzing complex plant extracts where multiple structurally similar compounds may be present. Research has utilized HPLC-UV and radioactivity detection to analyze the conversion of 3H-labeled this compound to (+)-catechin by leucoanthocyanidin reductase (LAR). nih.gov

Thin-Layer Chromatography (TLC) for Screening and Fractionation

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis, screening, and fractionation of compounds in a mixture. ijpsjournal.combibliotekanauki.pl It involves spotting the sample onto a thin layer of stationary phase (commonly silica (B1680970) gel) coated on a plate. ijpsjournal.com The plate is then placed in a developing chamber containing a mobile phase, which ascends the plate by capillary action, separating the compounds based on their differential affinities for the stationary and mobile phases. ijpsjournal.com

TLC is valuable for quickly assessing the complexity of an extract, monitoring the progress of purification or fractionation steps, and comparing samples to standards. ijpsjournal.combanglajol.info After development, the separated compounds can be visualized under UV light if they are UV-active or by using specific spray reagents that react with the compounds to produce colored spots. ijpsjournal.combibliotekanauki.pl The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is used for tentative identification. banglajol.info

For this compound and related flavonoids, common stationary phases include silica gel, and mobile phases often consist of mixtures of organic solvents like chloroform, methanol, ethyl acetate, toluene, and acetic acid in varying proportions. ijpsjournal.combibliotekanauki.pl While primarily a qualitative or semi-quantitative technique, TLC can be used for preparative purposes to isolate fractions containing this compound for further analysis by other methods. banglajol.inforesearchgate.net

Quantitative Determination in Complex Plant Extracts

Quantifying this compound and related compounds in complex plant extracts presents challenges due to the presence of numerous other phytochemicals. Specific assays and spectrophotometric methods have been developed to address this.

Depolymerization Assays (e.g., Butanol-HCl Assay)

The butanol-HCl assay, also known as the Porter method or Bate-Smith assay, is a widely used spectrophotometric method for the quantification of proanthocyanidins (condensed tannins), which are polymers and oligomers of flavan-3-ols like catechin and epicatechin, and whose synthesis involves leucoanthocyanidins like this compound as intermediates. mdpi.commdpi.comijcmas.comnih.gov This assay is based on the acid-catalyzed depolymerization of proanthocyanidins in the presence of hot butanol and concentrated HCl, which yields colored anthocyanidins. mdpi.commdpi.comd-nb.info this compound units within proanthocyanidins are converted to cyanidin (B77932), which is a colored anthocyanidin. mdpi.commdpi.com

The typical procedure involves heating the sample with a mixture of butanol and concentrated HCl, often with the addition of a catalyst like ferric ammonium (B1175870) sulfate (B86663) to enhance the reaction. mdpi.comiaea.org The mixture is then cooled, and the absorbance of the colored solution is measured using a UV-Vis spectrophotometer, typically at around 550 nm, which is the maximum absorbance wavelength for cyanidin. mdpi.comiaea.org The concentration of proanthocyanidins is then expressed as equivalents of a standard, such as this compound, catechin, or tannic acid. mdpi.comiaea.orgijcmas.com

While valuable, the butanol-HCl assay has limitations. The color yield can be influenced by the structural features of the proanthocyanidins, such as the type of interflavanoid linkages and the presence of hydroxyl groups. mdpi.commdpi.com The presence of pre-existing anthocyanins in the extract can also interfere with the assay. mdpi.com Modifications, such as the addition of acetone during extraction or iron salts to the reaction mixture, have been proposed to improve the accuracy and specificity of the assay. mdpi.comnih.gov

Spectrophotometric Methods for Leucoanthocyanidin Equivalence

Beyond the butanol-HCl assay, other spectrophotometric methods may be used to quantify leucoanthocyanidins or related compounds based on their equivalence to a known standard. These methods often rely on color reactions or the inherent absorbance properties of the compounds or their derivatives. While specific details for this compound equivalence in methods other than the butanol-HCl assay are less commonly detailed in general literature searches focused on analytical methods, the principle involves developing a color or measuring absorbance that is directly proportional to the concentration of the leucoanthocyanidin.

For instance, methods that quantify total phenolics or specific flavonoid classes using spectrophotometry might indirectly provide information related to the presence of leucoanthocyanidins, although they lack the specificity for this compound itself. ijcmas.com The use of specific chromogenic reagents that react selectively with the flavan-3,4-diol structure of leucoanthocyanidins could form the basis of such methods, with the resulting color intensity measured spectrophotometrically and compared to a standard curve prepared with a leucoanthocyanidin standard or a suitable equivalent. Research findings often express the content of proanthocyanidins or related compounds in plant extracts as "this compound equivalents," indicating that this compound has been used as the reference standard for quantification in a spectrophotometric assay, most commonly the butanol-HCl assay. iaea.orgijcmas.com

Specific Reagent-Based Assays (e.g., DMACA Assay for Proanthocyanidin (B93508) Precursors)

Specific reagent-based assays play a vital role in the analysis of this compound and related proanthocyanidin precursors. Among these, the p-dimethylaminocinnamaldehyde (DMACA) assay is widely utilized due to its specificity and sensitivity towards flavan-3-ols and flavan-3,4-diols, which include this compound. nih.govplos.orgfrontiersin.orgmdpi.com The DMACA reagent, when used in an acidic solution, reacts with these compounds to produce a characteristic blue or blue-purple chromophore. nih.govnih.govplos.orgfrontiersin.orgmdpi.com This reaction is understood to involve the A-ring of the flavonoid structure. wikipedia.orgresearchgate.net

The DMACA assay offers significant advantages over other methods, such as the vanillin (B372448) assay, exhibiting a reported 4 to 5-fold higher sensitivity for detecting PAs and flavan-3-ols. nih.govfrontiersin.orgresearchgate.netnih.gov Furthermore, unlike the vanillin assay, DMACA staining can differentiate flavanols from anthocyanin pigments, which might otherwise interfere with the analysis. nih.gov

The application of the DMACA assay extends to both quantitative analysis and histochemical localization of this compound and other PA precursors in various plant tissues. nih.govplos.orgwikipedia.orgnih.govtandfonline.comcore.ac.ukoup.com For quantitative measurements, plant extracts are typically reacted with an acidified DMACA solution, and the absorbance of the resulting blue color is measured spectrophotometrically, commonly at wavelengths between 640 nm and 650 nm. frontiersin.orgmdpi.comresearchgate.netnih.govcore.ac.uk Results are often expressed as equivalents of a known standard, such as catechin or procyanidin (B600670) B2. researchgate.netnih.govcore.ac.ukoup.com

Detailed Research Findings

Research employing the DMACA assay has provided valuable insights into the presence and distribution of this compound and related compounds in various plant species and genotypes, particularly in studies investigating the proanthocyanidin biosynthesis pathway.

Studies on Arabidopsis mutants deficient in PA synthesis enzymes, such as leucoanthocyanidin dioxygenase (LDOX), have utilized the DMACA assay to detect the accumulation of DMACA-reactive compounds, indicating the presence of PA intermediates upstream of the enzymatic block. nih.govnih.gov Analysis of Arabidopsis mutants like tds4-1 revealed the accumulation of three DMACA-reactive compounds in developing seeds, suggesting they were PA intermediates. nih.gov

In investigations involving transgenic tobacco overexpressing leucoanthocyanidin reductase (LAR) genes, the DMACA assay was used to quantify DMACA-reactive compounds, which were identified as flavan-3-ol (B1228485) monomers like epicatechin and catechin. nih.gov An increase in the content of these DMACA-reactive compounds was observed in the flower petals of transgenic lines, correlating with increased expression levels of the LAR genes. nih.gov Table 1 illustrates representative findings from such studies, showing the relative accumulation of DMACA-reactive compounds in transgenic lines compared to controls.

Plant Material (Genotype/Treatment)DMACA Reactivity (Relative to Control)Key DMACA-Reactive Compounds DetectedReference
Arabidopsistds4-1 mutant seedsAccumulatedThree unidentified intermediates nih.gov
Transgenic Tobacco (Overexpressing CsLARc)8.58x (Epicatechin), 6.42x (Catechin)Epicatechin, Catechin, Glycoside nih.gov
Medicago truncatula seed coat (Darkening RIL)HighProanthocyanidins, Precursors core.ac.uk
Developing Red Wheat Seeds (10-25 DAF)Positive StainingFlavanols, Proanthocyanidins tandfonline.com

Note: Relative levels and specific compounds detected can vary depending on the study, plant material, and developmental stage.

Histochemical staining with DMACA has been instrumental in visualizing the localization of PAs and flavan-3-ols in plant tissues. For example, DMACA staining revealed the presence of flavanols and PAs in the testa of developing red wheat seeds, with staining observed between 10 and 40 days after flowering. tandfonline.com Similarly, DMACA staining has shown the localization of catechin and PAs in the epidermal layers and vascular bundles of rust-resistant poplar leaves. oup.com

The DMACA assay's ability to specifically react with this compound and its downstream products like catechin makes it a valuable tool for researchers studying the complex pathways of flavonoid biosynthesis and the accumulation of proanthocyanidins in various plant systems.

Data tables

As shown in Table 1, quantitative data from research using the DMACA assay highlights its utility in assessing the levels of this compound-derived compounds. These findings underscore the role of this compound as a precursor in PA biosynthesis and demonstrate how the DMACA assay helps in tracking the metabolic flux through this pathway under different genetic or developmental conditions.

Detailed Research Findings (Continued)

Further research findings demonstrate the application of the DMACA assay in diverse plant species. In Medicago truncatula, the DMACA assay was used to quantify soluble PAs in seed coats, showing high levels in darkening recombinant inbred lines (RILs) compared to non-darkening lines. core.ac.uk This assessment, based on spectrophotometric measurement at 640 nm, utilized procyanidin A2 dimer as a standard. core.ac.uk

The specificity of the DMACA assay for flavan-3-ols and PAs has also been leveraged in chromatographic analyses. Post-column derivatization with DMACA reagent after High-Performance Thin-Layer Chromatography (HPTLC) or High-Performance Liquid Chromatography (HPLC) enhances the detection sensitivity of these compounds, allowing for more detailed qualitative and quantitative analysis of complex mixtures in plant extracts. mdpi.compnas.org This approach has been used to analyze flavan-3-ols and proanthocyanidins in plants like Japanese knotweed. mdpi.com

The DMACA assay, therefore, remains a fundamental and sensitive method for the analysis of this compound and its metabolic products within the context of proanthocyanidin research, providing critical data on their presence, quantity, and localization in plant tissues.

Future Research Directions and Unresolved Questions

Elucidation of Unknown Enzymatic Steps and Mechanisms

The enzymatic conversion of leucoanthocyanidins, including leucocyanidin, to downstream products involves complex mechanisms that are not yet fully understood. Anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX), is a key enzyme in the conversion of leucoanthocyanidins to anthocyanidins. While ANS is known to catalyze the oxidation of 2R,3S,4S-cis-leucoanthocyanidins, in vitro studies have shown that cyanidin (B77932) is often only a minor product, with quercetin (B1663063) and dihydroquercetin being significant byproducts nih.gov. This raises questions about the precise in vivo reaction mechanism and the potential involvement of other factors or enzymes to ensure efficient anthocyanidin production nih.govsenescence.infouni.lu. The possible involvement of a dehydratase in the conversion from leucoanthocyanidin to anthocyanidin 3-glucoside has also been a subject of investigation, although in vitro studies with ANS and UDP-glucose:flavonoid 3-O-glucosyltransferase (3-GT) suggest the reaction sequence may not require an additional dehydratase under certain conditions senescence.infouni.lu. Further research is needed to fully clarify the enzymatic steps and the nature of transient intermediates, such as flav-2-en-3,4-diol or carbocations/quinone methides, that may be involved in the conversion of this compound to anthocyanidins and proanthocyanidins (B150500) senescence.infowikipedia.orgoutbreak.infonih.govontosight.aiuni.lunih.gov.

Characterization of Novel Leucoanthocyanidin-Converting Enzymes

While ANS and leucoanthocyanidin reductase (LAR) are well-established enzymes acting on leucoanthocyanidins, the diversity of flavonoid structures in plants suggests the potential for novel enzymes with different substrate specificities or catalytic activities. Research indicates that anthocyanidin reductase (ANR), another enzyme in the pathway, exhibits dual activity and is involved in the formation of 2,3-cis-leucocyanidin, which can serve as a proanthocyanidin (B93508) extension unit outbreak.infoontosight.ai. Furthermore, ANR proteins from different plant species can produce mixtures of flavan-3-ols with varying stereochemistries in vitro, hinting at variations in enzyme function across species outbreak.infoontosight.ai. Identifying and characterizing novel enzymes or variants of known enzymes that act on this compound or its derivatives could reveal new pathways or regulatory mechanisms in flavonoid metabolism.

Understanding Metabolic Flux Regulation in Diverse Plant Species

This compound stands at a critical metabolic branch point, leading to the synthesis of anthocyanins, epicatechin, and C-type proanthocyanidins nih.govuni.lu. The regulation of metabolic flux through these competing branches is crucial for determining the final profile of flavonoids in different plant tissues and species outbreak.infoontosight.ainih.govnih.gov. Studies analyzing metabolic fluxes from leucoanthocyanidins have shown that enzymes like dihydroflavonol 4-reductase (DFR) play a significant role in directing biosynthesis towards anthocyanins and flavan-3-ols nih.govuni.luresearchgate.net. However, the intricate regulatory networks controlling the expression and activity of enzymes involved in this compound metabolism, and how these vary across diverse plant species and in response to environmental cues, are not fully elucidated. Further research is needed to understand the mechanisms that fine-tune the flux of this compound towards different end products in various plant systems.

Advanced Stereochemical Control in Chemical and Biochemical Syntheses

This compound possesses multiple chiral centers, and its stereochemistry is critical for its enzymatic conversion and its role as a building block for proanthocyanidins nih.govwikipedia.orgoutbreak.infoontosight.aithegoodscentscompany.comnih.gov. Achieving precise stereochemical control in the chemical and biochemical synthesis of this compound and its derivatives remains a research challenge wikipedia.orgoutbreak.infonih.gov. While some progress has been made in the biomimetic and chemical synthesis of proanthocyanidins from flavan-3,4-diols like this compound, controlling the stereochemistry of the interflavanoid linkages is complex and influenced by factors such as substrate stereochemistry and reaction conditions wikipedia.orgoutbreak.infonih.gov. Developing more efficient and stereoselective synthetic methods is important for producing specific this compound isomers and related compounds for functional studies and potential applications.

Exploration of this compound's Role in Emerging Plant Physiological Phenomena

Beyond its role as a precursor to well-known flavonoids, the direct involvement of this compound itself in specific plant physiological processes is an emerging area of research. While the physiological roles of anthocyanins (e.g., pigmentation, UV protection) and proanthocyanidins (e.g., defense against herbivores and pathogens) are increasingly understood outbreak.infonih.govnih.gov, this compound's potential functions as a signaling molecule or in other transient roles within the cell are largely unexplored. Given its reactivity and position at a metabolic branch point, this compound might play a more active role in regulating metabolic pathways or interacting with other cellular components than currently appreciated. Future studies could investigate potential direct roles of this compound in plant development, stress responses, or interactions with other metabolic pathways.

Development of More Sensitive and Specific Analytical Techniques for In Vivo Studies

Studying this compound in vivo is challenging due to its relatively low abundance in some tissues and its instability, which can lead to rapid conversion to other compounds or degradation nih.gov. While techniques like LC-MS are used for the analysis of flavonoids, developing more sensitive, specific, and ideally non-destructive analytical methods for the real-time monitoring of this compound levels and localization within living plant cells and tissues is crucial for addressing many of the unresolved questions outlined above researchgate.net. Advanced techniques could enable researchers to track this compound metabolic flux, study enzyme activity in situ, and investigate its potential transient physiological roles with greater precision.

Q & A

Q. Q1. What are the optimal methods for extracting leucocyanidin from natural sources, and how can purity be validated?

this compound is commonly extracted from plant materials (e.g., Litchi chinensis, Vitis vinifera) using polar solvents like ethanol or acetone due to its high solubility in these media . Post-extraction, purification via column chromatography (e.g., Sephadex LH-20) or preparative HPLC is recommended. Purity validation should include:

  • UV-Vis spectroscopy : Confirm absorption maxima at 285 nm (ethanol) .
  • NMR and mass spectrometry : Verify molecular structure (C₁₅H₁₄O₇, MW 306.27) .
  • Melting point analysis : Pure this compound melts above 355°C .

Q. Q2. How should researchers select in vivo models to evaluate this compound’s anti-ulcerogenic activity?

Male Wistar rats (220–330 g) are widely used for studying aspirin-induced gastric erosion. Key parameters include:

  • Dosage : 5 mg/kg/day via oral administration .
  • Endpoint metrics : Histopathological analysis of gastric mucosa and quantification of erosion biomarkers (e.g., prostaglandin E₂) .
  • Controls : Include vehicle-treated and positive control groups (e.g., omeprazole) .

Advanced Research: Mechanistic and Structural Studies

Q. Q3. What experimental strategies can elucidate this compound’s molecular targets in capillary protection?

Advanced approaches include:

  • Molecular docking : Screen against vascular endothelial growth factor (VEGF) or nitric oxide synthase (NOS) .
  • Gene expression profiling : Use RNA-seq to identify upregulated/downregulated pathways (e.g., antioxidant response elements) .
  • Cell-based assays : Measure reactive oxygen species (ROS) scavenging in endothelial cells under oxidative stress .

Q. Q4. How can structure-activity relationship (SAR) studies improve this compound’s bioactivity?

Modifications to the flavan-3,4-diol core can enhance stability or target affinity:

  • Hydroxylation patterns : Compare 3,4-dihydroxyphenyl vs. 4-hydroxyphenyl substitutions .
  • Derivatization : Synthesize methyl ethers or glycosides to improve solubility or bioavailability .
  • In silico tools : Use ChemAxon or Schrödinger Suite to predict pharmacokinetic properties .

Methodological Challenges

Q. Q5. How should researchers address contradictions in this compound’s reported toxicity data?

Current safety data sheets classify this compound as non-hazardous but lack comprehensive toxicological profiles . To resolve discrepancies:

  • Standardize assays : Use OECD guidelines for acute toxicity (e.g., LD₅₀ in rodents) .
  • Long-term studies : Evaluate carcinogenicity (IARC protocols) and bioaccumulation potential .
  • Cross-validate : Compare results across independent labs with identical protocols .

Q. Q6. What protocols ensure reproducibility in this compound experiments?

  • Detailed documentation : Report solvent batches, storage conditions (-20°C for solids; -80°C for solutions), and equipment calibration .
  • Open data practices : Share raw chromatograms, NMR spectra, and statistical code via repositories like Zenodo .
  • Peer review : Pre-publish methods on protocols.io for community feedback .

Analytical and Safety Considerations

Q. Q7. What safety protocols are critical when handling this compound in the lab?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent aerosol inhalation .
  • Waste disposal : Incinerate contaminated materials according to local regulations .

Q. Q8. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

Technique Application Limitations
HPLC-DAD Quantification in plant extractsRequires pure standards; co-elution risks
LC-MS/MS Detection in biological fluidsHigh cost; matrix interference
UV-Vis Rapid purity checksLow specificity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.